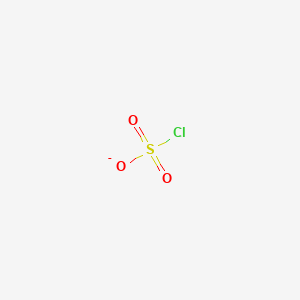

Chlorosulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15181-48-3 |

|---|---|

Molecular Formula |

ClO3S- |

Molecular Weight |

115.52 g/mol |

InChI |

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4)/p-1 |

InChI Key |

XTHPWXDJESJLNJ-UHFFFAOYSA-M |

Canonical SMILES |

[O-]S(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chloromethyl Chlorosulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, properties, synthesis, and applications of chloromethyl chlorosulfate (CMCS), a versatile reagent in organic synthesis. The information is compiled to be a valuable resource for professionals in research and development.

Chemical Structure and Identification

Chloromethyl this compound, with the IUPAC name chloro(chlorosulfonyloxy)methane , is an organic compound notable for its utility as a chloromethylating agent.[1][2][3] Its chemical structure consists of a chloromethyl group (-CH₂Cl) covalently bonded to an oxygen atom, which is in turn attached to a chlorosulfonyl group (-SO₂Cl).

The molecular formula for chloromethyl this compound is CH₂Cl₂O₃S .[1] The connectivity of the atoms can be represented as Cl-CH₂-O-SO₂-Cl. This structure imparts a high degree of reactivity to the molecule, making it a potent electrophile in various chemical transformations.

Molecular Representation

Figure 1: 2D structure of chloromethyl this compound.

Physicochemical Properties

A summary of the key physicochemical properties of chloromethyl this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 49715-04-0 | [1] |

| Molecular Weight | 165.00 g/mol | [1] |

| Molecular Formula | CH₂Cl₂O₃S | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.631 g/mL at 25 °C | |

| Boiling Point | 45-50 °C at 10 mmHg | |

| Refractive Index | n20/D 1.448 | |

| InChI Key | PJBIHXWYDMFGCV-UHFFFAOYSA-N | [1][3] |

| SMILES | C(OS(=O)(=O)Cl)Cl | [3] |

Synthesis of Chloromethyl this compound

Chloromethyl this compound can be synthesized through several routes. The most common methods involve the reaction of sulfur trioxide with dichloromethane (B109758) or the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid.

Synthesis from Dichloromethane and Sulfur Trioxide

A prevalent method for the preparation of chloromethyl this compound involves the insertion of sulfur trioxide (SO₃) into the carbon-chlorine bond of dichloromethane (CH₂Cl₂).[4] This reaction is typically catalyzed by trimethyl borate (B1201080).[4]

Reaction Scheme:

CH₂Cl₂ + SO₃ → ClCH₂OSO₂Cl

The reaction yields a mixture of chloromethyl this compound (CMCS) and methylene (B1212753) bis(this compound) (MBCS), with typical yields of CMCS being around 30-35% after distillation.[4]

Figure 2: Workflow for the synthesis of CMCS from dichloromethane.

Synthesis from Chloroiodomethane and Chlorosulfonic Acid

A more recent and efficient synthesis of chloromethyl this compound involves the reaction of chloroiodomethane with chlorosulfonic acid.[5][6][7] This method leverages a chlorosulfonic acid-mediated iodide oxidation, which drives the reaction to completion.[5][6][7] This process can achieve a solution yield of 92% with high purity (>99 GC area %).[5][6][7]

Reaction Scheme:

ClCH₂I + ClSO₃H → ClCH₂OSO₂Cl + HI

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of chloromethyl this compound are not extensively detailed in publicly available literature. However, based on the described methods, a generalized protocol can be outlined.

General Protocol for Synthesis from Dichloromethane

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a cooling system is charged with dichloromethane.

-

Catalyst Addition: A catalytic amount of trimethyl borate is added to the dichloromethane.

-

Reagent Addition: Liquid sulfur trioxide is added dropwise to the cooled and stirred solution. The temperature is maintained at a low level (e.g., -45 °C) to control the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by ¹H NMR spectroscopy.

-

Work-up: Upon completion, the reaction mixture is carefully quenched.

-

Purification: The crude product is purified by distillation under reduced pressure to isolate chloromethyl this compound.

Note: This is a generalized procedure and requires optimization for specific laboratory conditions. All operations should be carried out in a well-ventilated fume hood due to the hazardous nature of the reagents.

Spectroscopic Characterization

The structure of chloromethyl this compound is confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the chloromethyl protons.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the sulfonyl (S=O) and C-O bonds.[9]

-

Raman Spectroscopy: In-line Raman spectroscopy has been employed to monitor the formation of CMCS during its synthesis.[10]

Applications in Research and Drug Development

Chloromethyl this compound is a highly valuable reagent, primarily used for the introduction of the chloromethyl group into various molecules. This functionality is particularly important in the synthesis of prodrugs, where the chloromethyl group can be used to create ester or ether linkages that are cleaved in vivo to release the active pharmaceutical ingredient.

Its applications include:

-

Prodrug Synthesis: It is used in the preparation of phosphonooxymethyl prodrugs.

-

Chloromethylation of Carboxylic Acids and Amino Acids: It serves as a reagent for the chloromethylation of Fmoc-protected amino acids and carboxylic acids.[11]

-

Synthesis of Biologically Active Molecules: It is a key intermediate in the synthesis of various pharmaceutical compounds.

Safety and Handling

Chloromethyl this compound is a hazardous chemical and must be handled with extreme care.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may be fatal if inhaled.

-

Precautions: Work in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. Chloromethyl this compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloromethyl this compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Chloromethyl this compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Chloromethyl this compound | 49715-04-0 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Chloromethyl this compound [oakwoodchemical.com]

chloromethyl chlorosulfate chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl chlorosulfate (CMCS) is a highly reactive and versatile chemical reagent with significant applications in organic synthesis, particularly as a potent chloromethylating agent.[1][2] Its utility is prominent in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules and active ingredients.[1] This technical guide provides an in-depth overview of the chemical properties, reactivity, and established experimental protocols related to chloromethyl this compound, intended to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Chloromethyl this compound is a colorless to light yellow liquid under standard conditions.[1] It is soluble in common organic solvents such as dimethyl sulfoxide, methanol, dichloromethane (B109758), and ethyl acetate (B1210297).[3] However, it readily undergoes hydrolysis in the presence of water.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | CH₂Cl₂O₃S | [1][4][5] |

| Molecular Weight | 165.00 g/mol | [1][4][5] |

| CAS Number | 49715-04-0 | [1][4][5] |

| Density | 1.631 g/mL at 25 °C | [1][6] |

| Boiling Point | 45 - 50 °C at 10 mmHg | [1][6] |

| Refractive Index | n20/D 1.448 | [1][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥ 99% (GC) | [1] |

Reactivity Profile

Chloromethyl this compound is characterized by its high reactivity towards nucleophiles, where it typically undergoes rapid displacement of the this compound moiety.[2] The reactivity of CMCS has been compared to similar compounds, with the observed order being: methyl this compound (MCS) > methylene (B1212753) bis(this compound) (MBCS) > chloromethyl this compound (CMCS) >> dichloromethane (CH₂Cl₂).[7][8][9]

Nucleophilic Substitution Reactions

CMCS readily reacts with a variety of anionic nucleophiles, including halides and acetate ions.[2][7] These reactions can be carried out in homogeneous solutions, such as tetrabutylammonium (B224687) salts in acetonitrile (B52724) (CD₃CN), or in two-phase systems (e.g., CDCl₃/H₂O) with a phase-transfer catalyst.[7][8] The primary products are chloromethyl derivatives (ClCH₂X), resulting from the nucleophilic displacement of the this compound group.[7]

Interestingly, the regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile.[10] While halide ions typically displace the this compound group, reaction with sodium phenoxide in tetrahydrofuran (B95107) has been shown to result in the displacement of the sulfur-bound chloride.[7][8][10]

The reaction with active methylene compounds, such as alkyl 1,3-keto esters, under phase-transfer catalysis conditions can lead to more complex products. The reaction proceeds through a sequential chloromethylation, β-elimination, and Michael addition, ultimately forming polyfunctional dihydrofuran and tetrahydropyran (B127337) derivatives.[11]

Reaction with Sulfur Trioxide

The reaction of dichloromethane (CH₂Cl₂) with liquid sulfur trioxide (SO₃) is a key method for the synthesis of CMCS. This reaction involves the insertion of SO₃ into the C-Cl bond.[2][7] The process is slow but can be significantly accelerated by a catalytic amount of trimethyl borate (B1201080).[7][8][12] The reaction mixture typically consists of CMCS and methylene bis(this compound) (MBCS) in a roughly 2:1 ratio.[2][7][12]

Synthesis Protocols

Several methods for the synthesis of chloromethyl this compound have been reported, with varying yields and scalability.

Catalytic Synthesis from Dichloromethane and Sulfur Trioxide

This method involves the direct reaction of liquid sulfur trioxide with dichloromethane.

-

Experimental Protocol:

-

Liquid (γ-)SO₃ is reacted with CH₂Cl₂ at room temperature.[7]

-

Catalytic quantities of trimethyl borate are added to accelerate the reaction.[7]

-

The reaction proceeds via the insertion of SO₃ into the C-Cl bonds of CH₂Cl₂.[2][7]

-

CMCS is isolated by distillation, with typical yields of 30-35%.[2][7][12]

-

Monitoring the reaction at -45 °C via ¹H NMR spectroscopy has revealed the formation of transient chloropolysulfate intermediates.[2][7]

Synthesis from Chloroiodomethane (B1360106) and Chlorosulfonic Acid

A more recent and efficient method utilizes chloroiodomethane and chlorosulfonic acid, offering higher yields and purity.[12][13]

-

Experimental Protocol:

-

Chlorosulfonic acid (1.65 equivalents) is slowly added to chloroiodomethane in dichloromethane (9 mL/g) under an inert atmosphere at 0 °C.[2][14]

-

Thionyl chloride (0.8 equivalents) is also added.[14]

-

The mixture is gradually warmed to room temperature and stirred for 2 hours, then heated to 35 °C for 5-7 hours.[2][14]

-

The reaction is quenched with aqueous bleach (10 wt%, 2.6 equivalents).[14]

-

After phase separation, a solution of CMCS in dichloromethane is obtained in 90-95% yield.[14] Neat CMCS can be obtained by concentrating the dichloromethane solution.[14]

-

This process leverages a chlorosulfonic acid-mediated oxidation of iodide to iodate, which prevents the iodide-induced decomposition of CMCS.[12][13][15]

Applications in Synthesis

Chloromethyl this compound is a valuable reagent for introducing the chloromethyl group into various molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals.[1]

-

Chloromethylation of Carboxylic Acids and Amino Acids: CMCS is used for the chloromethylation of carboxylic acids and protected amino acids, such as Fmoc-protected amino acids.[3][5][10] This is a crucial step in the preparation of certain prodrugs.[14]

-

Synthesis of Sulfonates and Phosphates: It serves as a key reagent in the synthesis of sulfonate esters and dialkyl chloromethyl phosphates.[1][16]

-

Polymer Chemistry: CMCS is utilized in the preparation of specialty polymers to impart properties like improved thermal stability and chemical resistance.[1]

Safety and Handling

Chloromethyl this compound is a hazardous substance and requires strict handling protocols.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may be fatal if inhaled.[2][4][17] Some classifications also list it as a potential carcinogen.[4] It is also corrosive to metals.[18][19]

-

Handling Precautions:

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8 °C.[1]

-

It is sensitive to heat and moisture.

-

-

Incompatible Materials: Keep away from strong oxidizing agents, bases, alcohols, metals, and strong acids.[18][20]

-

Decomposition: Thermal decomposition can release toxic and irritating gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[20]

Conclusion

Chloromethyl this compound is a reagent of significant importance in modern organic synthesis, offering an efficient means of chloromethylation for a variety of substrates. Its reactivity profile, while demanding careful handling, provides access to a wide range of chemical transformations crucial for the development of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic methodologies outlined in this guide, particularly the high-yield process from chloroiodomethane, offer scalable and efficient routes to this valuable compound. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chloromethyl this compound | 49715-04-0 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Chloromethyl this compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Chloromethyl this compound 97 49715-04-0 [sigmaaldrich.com]

- 7. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chloromethyl this compound [oakwoodchemical.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Chloromethyl Chlorosulfonate | 49715-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. angenechemical.com [angenechemical.com]

Synthesis of Chloromethyl Chlorosulfate from Sulfur Trioxide and Dichloromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of chloromethyl chlorosulfate (CMCS) from the reaction of sulfur trioxide (SO₃) and dichloromethane (B109758) (CH₂Cl₂). It includes a detailed examination of the reaction mechanism, experimental protocols, quantitative data, and safety considerations. This document is intended to serve as a valuable resource for professionals in research and development who utilize CMCS as a critical chloromethylating agent.

Introduction

Chloromethyl this compound (CMCS) is an important electrophilic reagent used in organic synthesis for the introduction of the chloromethyl group. A key advantage of using CMCS is its ability to chloromethylate various substrates without generating the potent carcinogen bis(chloromethyl) ether as a by-product.[1][2] The primary industrial synthesis of CMCS involves the direct reaction of liquid sulfur trioxide with dichloromethane.[1][3] This process, which involves the insertion of SO₃ into a carbon-chlorine bond of CH₂Cl₂, can be sluggish but is significantly accelerated by the use of a catalyst.[2][3][4][5][6][7]

Reaction Mechanism and Kinetics

The synthesis of CMCS from SO₃ and CH₂Cl₂ proceeds via the insertion of a sulfur trioxide molecule into one of the C-Cl bonds of dichloromethane.[2][3][4][5][6][7] The reaction also produces a significant by-product, methylene (B1212753) bis(this compound) (MBCS), through a subsequent insertion of SO₃ into the remaining C-Cl bond of CMCS.[1][2][3][4][5][6][7]

The uncatalyzed reaction at room temperature is very slow.[2][4][5][6][7] The addition of catalytic amounts of trimethyl borate (B1201080) leads to a rapid reaction.[2][4][5][6][7] Kinetic studies have shown the reaction to be first-order with respect to the catalyst and approximately third-order with respect to sulfur trioxide.[3][4][6][7][8]

The proposed mechanism involves the formation of equilibrating zwitterionic molecular complexes between SO₃ and CH₂Cl₂ in various stoichiometries (1:1, 2:1, etc.).[1][2][6][7] The boron-based catalyst is thought to activate these complexes, making them susceptible to nucleophilic attack at the carbon atom by the negatively charged oxygen of another zwitterion.[2][6][7] During the reaction, transient intermediates, suggested to be chloromethyl chloropolysulfates, are formed.[4][6][7] These intermediates decompose upon warming to room temperature to yield additional CMCS and MBCS.[4][6][7]

References

- 1. Buy Chloromethyl this compound | 49715-04-0 [smolecule.com]

- 2. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Chloromethyl this compound | 49715-04-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Trimethyl Borate-Catalyzed Formation of Chloromethyl Chlorosulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl chlorosulfate (CMCS) is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the introduction of the chloromethyl group in the development of pharmaceutical compounds. The direct reaction of sulfur trioxide (SO₃) with dichloromethane (B109758) (CH₂Cl₂) to produce CMCS is notoriously slow. However, the process is dramatically accelerated by the use of a trimethyl borate (B1201080) catalyst. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the trimethyl borate-catalyzed formation of chloromethyl this compound. The information presented is collated from seminal research in the field to support researchers and professionals in drug development and chemical synthesis.

Core Reaction and Product Profile

The fundamental reaction involves the insertion of sulfur trioxide (γ-SO₃) into the carbon-chlorine bond of dichloromethane. This reaction is efficiently catalyzed by small quantities of trimethyl borate.

Overall Reaction:

CH₂Cl₂ + SO₃ --(B(OCH₃)₃ catalyst)--> ClCH₂OSO₂Cl

The primary product of this reaction is chloromethyl this compound (CMCS). However, a notable by-product, methylene (B1212753) bis(this compound) (MBCS), is also formed through a subsequent reaction of CMCS with another molecule of SO₃.[1][2][3]

By-product Formation:

ClCH₂OSO₂Cl + SO₃ --(B(OCH₃)₃ catalyst)--> CH₂(OSO₂Cl)₂

Under typical reaction conditions, the product mixture consists almost entirely of CMCS and MBCS.[1][3]

Proposed Mechanism of Catalysis

The uncatalyzed reaction between liquid γ-SO₃ and CH₂Cl₂ at room temperature is impractically slow. The catalytic activity of trimethyl borate is crucial for an efficient synthesis. The proposed mechanism involves the following key stages:

-

Formation of Zwitterionic Complexes: Sulfur trioxide and dichloromethane are proposed to form equilibrating zwitterionic molecular complexes. These complexes can have 1:1, 2:1, and even higher stoichiometries of SO₃ to CH₂Cl₂.[3][4]

-

Catalyst Activation: The boron-containing catalyst, trimethyl borate, is believed to activate these zwitterionic complexes.[3][4] This activation likely occurs through a Lewis acid-base interaction, where the electron-deficient boron atom of trimethyl borate interacts with an oxygen atom of the SO₃ moiety in the zwitterion. This interaction would increase the electrophilicity of the carbon atom in the CH₂Cl₂ moiety.

-

Nucleophilic Attack: The activated complex then undergoes nucleophilic attack at the carbon atom. The nucleophile is proposed to be the negatively charged oxygen atom of another zwitterionic complex.[3][4]

-

Product Formation and Catalyst Regeneration: This nucleophilic attack leads to the formation of chloromethyl this compound and the regeneration of the active catalytic species.

An analogous mechanism is suggested for the subsequent conversion of CMCS to MBCS in the presence of trimethyl borate and SO₃.[1][3] Kinetic studies have shown that the reaction is first order with respect to the catalyst and approximately third order with respect to SO₃.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the trimethyl borate-catalyzed formation of chloromethyl this compound.

| Parameter | Value | Reference |

| Product Ratio (CMCS:MBCS) | ~ 2:1 | [1][3] |

| Typical Isolated Yield of CMCS | 30-35% | [1][3] |

| Reaction Order in Catalyst | First Order | [3][4] |

| Reaction Order in SO₃ | Approx. Third Order | [3][4] |

Table 1: Summary of Reaction Parameters.

| Reactant/Product | ¹H NMR Chemical Shift (δ, ppm) |

| Dichloromethane (CH₂Cl₂) | 5.74 |

| Chloromethyl this compound (CMCS) | 6.25 |

| Methylene bis(this compound) (MBCS) | 6.59 |

Table 2: ¹H NMR Spectroscopic Data for Reactants and Products in the Reaction Mixture.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis and kinetic analysis of chloromethyl this compound formation.

Preparative Synthesis of Chloromethyl this compound

This protocol is based on the preparative scale synthesis described in the literature.

-

Reaction Setup: To a stirred solution of dichloromethane (CH₂Cl₂, excess) is added liquid sulfur trioxide (γ-SO₃, 1.0 equivalent) at a controlled temperature of 20-30 °C.

-

Catalyst Addition: A catalytic amount of trimethyl borate (typically ~0.1 mol% with respect to SO₃) is added to the reaction mixture.

-

Reaction Progression: The reaction mixture is allowed to stand at ambient temperature for approximately 10 minutes.

-

Quenching: The reaction is quenched by stirring with a cold aqueous solution of sodium carbonate. This step is crucial for minimizing the concentration of the MBCS by-product, which can negatively impact the yield of CMCS during distillation.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure to yield pure chloromethyl this compound.

Kinetic Analysis by ¹H NMR Spectroscopy

This protocol outlines the methodology for monitoring the reaction kinetics at low temperatures.

-

Sample Preparation: A solution of liquid sulfur trioxide in dichloromethane is prepared in an NMR tube at a mole fraction of SO₃ between 0.13 and 0.21. The sample is then equilibrated to -45 °C in the NMR spectrometer.

-

Initiation of Reaction: The reaction is initiated by injecting a few microliters of a solution of trimethyl borate in dichloromethane into the NMR tube.

-

Data Acquisition: ¹H NMR spectra are acquired at regular time intervals to monitor the consumption of dichloromethane and the formation of CMCS, MBCS, and any transient intermediates.

-

Data Analysis: The initial rates of CMCS formation or total CH₂Cl₂ consumption are determined from the integration of the respective signals in the ¹H NMR spectra.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and kinetic analysis of chloromethyl this compound.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the formation of chloromethyl this compound.

Conclusion

The use of trimethyl borate as a catalyst provides a viable and rapid method for the synthesis of chloromethyl this compound from dichloromethane and sulfur trioxide. The proposed mechanism, involving the formation and subsequent activation of zwitterionic complexes, is supported by kinetic data. The experimental protocols outlined herein, derived from the available literature, offer a foundation for the laboratory-scale synthesis and analysis of this important chemical intermediate. Further research to fully elucidate the structure of the activated complex and to optimize the reaction for higher yields of CMCS would be of significant value to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloromethyl this compound | 49715-04-0 | Benchchem [benchchem.com]

- 3. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chloromethyl Chlorosulfate as a Chloromethylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl chlorosulfate (CMCS) is a highly reactive and versatile reagent for the introduction of the chloromethyl group onto a variety of nucleophilic substrates. This guide provides a comprehensive overview of its synthesis, properties, and applications in organic synthesis, with a particular focus on its utility in the development of prodrugs. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively and safely utilize this potent electrophile.

Introduction

Chloromethylation, the introduction of a chloromethyl group (-CH2Cl) into a molecule, is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization.[1] The resulting chloromethylated compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] Chloromethyl this compound (ClCH₂OSO₂Cl), often abbreviated as CMCS, has emerged as a powerful chloromethylating agent, offering advantages in terms of reactivity and selectivity.[2] Notably, its use avoids the formation of the highly carcinogenic byproduct, bis(chloromethyl)ether, which can be a concern with traditional chloromethylation methods.[4] This guide will delve into the technical aspects of using CMCS as a chloromethylating agent, providing researchers and drug development professionals with the necessary information for its successful application.

Physicochemical and Spectroscopic Properties

Chloromethyl this compound is a colorless to light yellow liquid that is soluble in many common organic solvents such as dichloromethane (B109758), but reacts with water.[2][5] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Chloromethyl this compound

| Property | Value | Reference(s) |

| CAS Number | 49715-04-0 | [2][4][6] |

| Molecular Formula | CH₂Cl₂O₃S | [4][6] |

| Molecular Weight | 165.00 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.631 g/mL at 25 °C | [2] |

| Boiling Point | 45-50 °C / 10 mmHg | [2] |

| Refractive Index | 1.448 (n20/D) | [2] |

| InChIKey | PJBIHXWYDMFGCV-UHFFFAOYSA-N | [6] |

Spectroscopic Data:

While detailed spectra are best consulted from original sources, typical spectroscopic features are noted below.

-

¹H NMR Spectroscopy: The proton NMR spectrum of chloromethyl this compound is characterized by a singlet for the methylene (B1212753) protons (ClCH₂O-). The precise chemical shift can vary depending on the solvent used. In the context of reaction monitoring, the disappearance of the signal for the starting material and the appearance of the product signal are observed.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of CMCS is expected to show strong absorption bands characteristic of the S=O and C-Cl bonds.

Synthesis of Chloromethyl this compound

There are two primary methods for the synthesis of chloromethyl this compound, each with its own advantages and disadvantages.

Synthesis from Dichloromethane and Sulfur Trioxide

This method involves the reaction of dichloromethane (CH₂Cl₂) with liquid sulfur trioxide (SO₃).[7][8] The reaction is typically slow but can be accelerated by the addition of a catalytic amount of trimethyl borate.[7][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Chloromethyl this compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Strategic Role of Chloromethyl Chlorosulfate in Modern Pharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloromethyl chlorosulfate (CMCS) has emerged as a critical reagent in pharmaceutical development, primarily owing to its efficiency as a chloromethylating agent for the synthesis of prodrugs. This technical guide provides an in-depth analysis of the core applications of CMCS, focusing on its role in creating chloromethyl esters of carboxylic acids, N-Boc-protected amino acids, and phosphonooxymethyl prodrugs. By converting parent drugs into these ester forms, CMCS facilitates enhanced bioavailability and improved pharmacokinetic profiles. A significant advantage of CMCS is its ability to circumvent the formation of the potent carcinogen bis(chloromethyl) ether, a common byproduct in other chloromethylation methods. This guide details experimental protocols, presents quantitative data on reaction yields, and illustrates key chemical transformations and biological pathways, offering a comprehensive resource for scientists in the field of drug discovery and development.

Introduction to Chloromethyl this compound (CMCS)

Chloromethyl this compound (ClCH₂OSO₂Cl) is a highly reactive chemical intermediate valued for its ability to introduce a chloromethyl group onto various nucleophilic moieties.[1] Its utility in pharmaceutical chemistry is primarily centered on the synthesis of prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. The chloromethyl group serves as a labile linker that can be cleaved by endogenous enzymes, releasing the active pharmaceutical ingredient (API).

The key advantages of using CMCS in pharmaceutical development include:

-

Enhanced Bioavailability: By masking polar functional groups like carboxylic acids and phosphates, CMCS-derived prodrugs can exhibit increased lipophilicity, leading to improved absorption and oral bioavailability.[2]

-

Avoidance of Carcinogenic Byproducts: Unlike traditional chloromethylation reagents, CMCS does not generate the highly carcinogenic bis(chloromethyl) ether.[2]

-

Versatility: CMCS reacts with a range of functional groups, making it a versatile tool for the synthesis of various prodrug types.[1][2]

Key Applications in Pharmaceutical Development

The primary application of CMCS in pharmaceutical development is the formation of labile ester prodrugs to improve the pharmacokinetic properties of APIs. The most common applications involve the esterification of carboxylic acids, N-protected amino acids, and the formation of phosphonooxymethyl ethers.

Synthesis of Chloromethyl Ester Prodrugs of Carboxylic Acids

Carboxylic acid groups are common in drug molecules but can lead to poor membrane permeability due to their polarity and negative charge at physiological pH. Conversion to a chloromethyl ester masks this group, increasing lipophilicity and facilitating absorption.

The general reaction involves the treatment of a carboxylic acid with CMCS in the presence of a base, often under phase-transfer catalysis (PTC) conditions to enhance reaction rates and yields.[3]

Synthesis of Chloromethyl Esters of N-Boc-Protected Amino Acids

For peptide and amino acid-based drugs, the free carboxylic acid can be a hindrance to oral absorption. CMCS is used to esterify the C-terminus of N-Boc-protected amino acids. The Boc (tert-butyloxycarbonyl) group is a common protecting group for the amine functionality, which can be removed after the esterification.[2][4]

Synthesis of Phosphonooxymethyl (POM) Prodrugs

Phosphate (B84403) and phosphonate (B1237965) groups are highly polar and negatively charged, severely limiting the oral bioavailability of nucleotide and phosphonate-containing drugs. The phosphonooxymethyl (POM) prodrug strategy is a widely used approach to mask the phosphate moiety. CMCS is a key reagent in the synthesis of the chloromethyl phosphate intermediates required for the preparation of POM prodrugs.[1][2]

Quantitative Data on Chloromethylation Reactions

The following tables summarize typical reaction conditions and yields for the synthesis of various prodrugs using chloromethyl this compound.

| Substrate Type | Base | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Carboxylic Acid | NaHCO₃ | Tetrabutylammonium (B224687) hydrogensulfate (TBAHS) | Dichloromethane (B109758)/Water | Not Specified | >90 | [2] |

| Benzoic Acid | Not Specified | Phase Transfer Catalyst | Not Specified | Not Specified | High | [5] |

| β-Lactam Antibiotic (Carboxylic Acid) | Not Specified | Not Specified | Not Specified | Not Specified | "Excellent" | [1] |

Table 1: Synthesis of Chloromethyl Esters of Carboxylic Acids.

| Substrate | Base | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| N-Boc-L-Amino Acids | Not Specified | Phase Transfer Catalyst | Dichloromethane/Water | Not Specified | "Good" | [2] |

Table 2: Synthesis of Chloromethyl Esters of N-Boc-Protected Amino Acids.

| Product | Reactants | Base | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Di-tert-butyl (chloromethyl) phosphate | Di-tert-butyl potassium phosphate, CMCS | Not Specified | Phase Transfer Catalyst | Not Specified | Not Specified | 90 (solution yield) | [1] |

Table 3: Synthesis of Phosphonooxymethyl Intermediates.

Experimental Protocols

General Procedure for the Synthesis of Chloromethyl Esters of Carboxylic Acids under Phase-Transfer Catalysis

This protocol is a generalized procedure based on common practices found in the literature.[3]

-

Reaction Setup: A solution of the carboxylic acid (1.0 equiv) and a phase-transfer catalyst such as tetrabutylammonium hydrogensulfate (0.1 equiv) in a biphasic solvent system of dichloromethane and aqueous sodium bicarbonate is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of CMCS: Chloromethyl this compound (1.2 equiv) is added dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired chloromethyl ester.

General Procedure for the Synthesis of N-Boc-Amino Acid Chloromethyl Esters

This protocol is adapted from general procedures for the esterification of N-protected amino acids.[2][4]

-

Reaction Setup: The N-Boc-protected amino acid (1.0 equiv) is dissolved in a mixture of dichloromethane and water. A phase-transfer catalyst is added.

-

Addition of CMCS: Chloromethyl this compound (1.1 equiv) is added to the solution.

-

Reaction and Workup: The reaction is stirred at room temperature until completion (monitored by TLC). The organic phase is then separated, washed, dried, and concentrated.

-

Purification: The crude ester is purified by silica gel chromatography.

Synthesis of Di-tert-butyl (chloromethyl) phosphate

This procedure is based on a reported efficient synthesis of this key phosphonooxymethyl prodrug intermediate.[1]

-

Reaction Setup: Di-tert-butyl potassium phosphate (1.0 equiv) is suspended in a suitable organic solvent under an inert atmosphere. A phase-transfer catalyst is added.

-

Addition of CMCS: A solution of chloromethyl this compound (1.05 equiv) in the same solvent is added dropwise at a controlled temperature.

-

Reaction Monitoring and Quenching: The reaction is monitored by HPLC. Upon completion, the reaction is quenched with an appropriate aqueous solution.

-

Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified if necessary.

Visualizing Key Processes

The following diagrams illustrate the fundamental reaction mechanism of CMCS, a typical workflow for prodrug synthesis, and the biological activation of a phosphonooxymethyl prodrug.

Characterization Data

The synthesized chloromethyl esters are typically characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the chloromethyl ester is confirmed by the appearance of a characteristic singlet for the -OCH₂Cl protons, typically in the range of δ 5.7-6.0 ppm.

-

¹³C NMR: A corresponding signal for the -OCH₂Cl carbon atom is observed in the ¹³C NMR spectrum.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic ester carbonyl (C=O) stretching frequency, typically around 1760-1740 cm⁻¹.

-

Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry, observing the molecular ion peak [M]⁺ or related fragments.

Conclusion

Chloromethyl this compound is a valuable and versatile reagent in pharmaceutical development, offering an efficient and safer route to the synthesis of various prodrugs. Its ability to mask polar functional groups has proven instrumental in enhancing the oral bioavailability of numerous drug candidates. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to leverage the full potential of CMCS in their drug discovery and development endeavors. As the demand for orally available drugs continues to grow, the strategic application of reagents like chloromethyl this compound will remain a cornerstone of modern medicinal chemistry.

References

Stability and Storage Conditions for Chloromethyl Chlorosulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl chlorosulfate (CMCS) is a highly reactive and versatile chloromethylating agent utilized in the synthesis of various pharmaceuticals and specialty chemicals. Its efficacy is intrinsically linked to its purity, which can be compromised by its inherent instability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for chloromethyl this compound. It consolidates available data on its thermal and hydrolytic stability, reactivity with various substances, and outlines best practices for its handling and storage to ensure its integrity for research and development applications. While quantitative kinetic data on its degradation is not extensively available in public literature, this guide summarizes the known qualitative and semi-quantitative information and provides a framework for establishing in-house stability protocols.

Chemical Stability Profile

Chloromethyl this compound is a potent electrophile, and its stability is a critical consideration for its use as a reagent. The molecule's reactivity is centered around the highly electrophilic carbon and sulfur atoms, making it susceptible to nucleophilic attack and thermal decomposition.

Thermal Stability

Chloromethyl this compound is a heat-sensitive compound. While it can be purified by distillation, this is typically conducted under reduced pressure to lower the boiling point and minimize thermal degradation.[1] Decomposition of chloromethyl this compound is reported to begin at temperatures above 120°C, leading to the release of corrosive vapors such as hydrogen chloride (HCl) and sulfur oxides (SOₓ).[2] Some studies indicate that transient intermediates formed during its synthesis decompose rapidly at room temperature, while they are more stable at -45°C.[3][4] This suggests that even at ambient temperatures, slow decomposition may occur over time. The use of stabilizers, such as sodium carbonate or sodium bicarbonate, has been patented to prevent decomposition during distillation at temperatures up to 100°C, indicating that the presence of acidic impurities may catalyze its degradation.

Hydrolytic Stability

Chloromethyl this compound is highly sensitive to moisture and undergoes rapid hydrolysis.[5] Contact with water leads to the decomposition of the molecule, forming the corresponding sulfonic acid compounds.[5] Due to this high reactivity with water, it is imperative to store and handle chloromethyl this compound under strictly anhydrous conditions. The kinetics of this hydrolysis have not been extensively quantified in the available literature, but the reaction is known to be vigorous.

Photostability

Reactivity with Other Substances

The high reactivity of chloromethyl this compound extends beyond water. It is a potent chloromethylating agent due to the lability of the this compound group, which is an excellent leaving group. It reacts readily with a wide range of nucleophiles, including alcohols, amines, and carboxylates.[2][3] It is also incompatible with strong oxidizing agents, organometallic compounds, and bases.

The following table summarizes the known stability profile of chloromethyl this compound:

| Parameter | Stability Information | References |

| Thermal Stability | Begins to decompose at >120°C. Transient intermediates in synthesis are significantly less stable at room temperature than at -45°C. Stabilizers like sodium carbonate can mitigate decomposition during heating. | [2][3][4] |

| Hydrolytic Stability | Highly sensitive to moisture; reacts rapidly with water to undergo hydrolysis. | [5] |

| Photostability | No specific data available. Protection from light is recommended as a precaution. | |

| Reactivity | Highly reactive with nucleophiles (e.g., alcohols, amines, carboxylates), strong oxidizing agents, organometallic compounds, and bases. | [2][3] |

Recommended Storage Conditions

To maintain the purity and reactivity of chloromethyl this compound, strict adherence to appropriate storage conditions is essential. The following recommendations are based on information from safety data sheets and chemical suppliers.

| Storage Parameter | Recommendation | Rationale | References |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal decomposition and maintain long-term stability. | [1][5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent contact with atmospheric moisture, which causes rapid hydrolysis. | |

| Container | Tightly sealed, dry, glass container. Amber or opaque containers are recommended. | To prevent ingress of moisture and air, and to protect from light. | |

| Location | Well-ventilated, dry area. | To ensure safety in case of accidental release of corrosive vapors. | |

| Incompatible Materials | Strong oxidizing agents, water, alcohols, amines, bases, and organometallic compounds. | To prevent vigorous and potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for chloromethyl this compound are not widely published, existing analytical methods for purity assessment can be adapted for stability studies. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are recommended to establish the degradation pathways and to develop and validate a stability-indicating analytical method.

Representative ¹H NMR Spectroscopy Method for Purity and Degradation Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for monitoring the purity of chloromethyl this compound and identifying the formation of degradation products.

-

Instrumentation: 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Due to the reactivity of chloromethyl this compound, sample preparation should be conducted in a dry environment (e.g., a glove box).

-

Carefully dissolve a small, accurately weighed amount of chloromethyl this compound in a deuterated aprotic solvent (e.g., chloroform-d, acetonitrile-d₃).

-

Transfer the solution to a dry NMR tube and cap securely.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. The characteristic singlet for the chloromethyl protons of CMCS is expected.

-

The appearance of new signals over time or under stress conditions would indicate the formation of degradation products.

-

-

Data Analysis:

-

Integrate the signals corresponding to chloromethyl this compound and any new degradation products.

-

The relative integrals can be used to quantify the extent of degradation. An internal standard can be added for absolute quantification.

-

Representative Gas Chromatography (GC) Method for Purity Assessment

Gas chromatography can be employed to assess the purity of chloromethyl this compound and to separate it from volatile impurities or degradation products.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector: Split/splitless injector. A split injection is generally preferred to handle the concentration of the pure substance.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10-15°C/minute to 250°C.

-

Final hold: Hold at 250°C for 5 minutes. (This is a generic program and must be optimized for the specific column and instrument.)

-

-

Detector Temperature: 280°C (FID) or as appropriate for the MS interface.

-

Sample Preparation:

-

Prepare samples in a dry, aprotic solvent (e.g., dichloromethane, hexane).

-

Dilute the chloromethyl this compound to an appropriate concentration (e.g., 1 mg/mL).

-

-

Data Analysis:

-

The peak area of chloromethyl this compound relative to the total peak area can be used to determine its purity.

-

A stability-indicating method would demonstrate the separation of the main peak from all degradation product peaks.

-

Visualization of Logical Relationships

Decomposition Pathways

The primary decomposition pathways for chloromethyl this compound are hydrolysis and thermal degradation.

Caption: Primary decomposition pathways of chloromethyl this compound.

Recommended Handling and Storage Workflow

A logical workflow should be followed to ensure the safe handling and optimal storage of chloromethyl this compound.

Caption: Recommended workflow for handling and storage of chloromethyl this compound.

Conclusion and Recommendations

Chloromethyl this compound is a valuable but highly reactive and unstable reagent. Its stability is compromised by exposure to heat and moisture. To maintain its quality and ensure safety, it must be stored under refrigerated (2-8°C), dry, and inert conditions. Due to the lack of comprehensive quantitative stability data in the public domain, it is strongly recommended that users perform their own stability assessments under their specific laboratory and storage conditions. The development and validation of a stability-indicating analytical method, likely using HPLC or GC, is a critical step for any long-term research or development project involving chloromethyl this compound. By following the handling and storage guidelines outlined in this document, researchers can minimize degradation and ensure the reliability of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chloromethyl this compound | 49715-04-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [wap.guidechem.com]

The Electrophilic Reactivity of Chloromethyl Chlorosulfate: A Technical Guide for Drug Development Professionals

Introduction

Chloromethyl chlorosulfate (CMCS) is a potent electrophilic reagent widely utilized in organic synthesis, particularly within the pharmaceutical industry. Its primary application lies in the introduction of a chloromethyl group to a variety of nucleophilic moieties, a crucial step in the synthesis of numerous compounds, most notably as a linker in the formation of prodrugs. This technical guide provides an in-depth analysis of the electrophilic reactivity of CMCS with various nucleophiles, offering insights into its reaction mechanisms, quantitative data on its reactivity, detailed experimental protocols, and its application in drug development.

Physicochemical Properties and Safety Information

Chloromethyl this compound (CAS No: 49715-04-0) is a colorless to yellow liquid with the chemical formula ClCH₂OSO₂Cl. It is soluble in common organic solvents like dichloromethane (B109758), but it readily hydrolyzes in the presence of water.

Safety Precautions: CMCS is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this reagent.

General Electrophilic Reactivity and Mechanism

Chloromethyl this compound is a highly reactive electrophile. The carbon atom of the chloromethyl group is electron-deficient due to the presence of two highly electronegative groups: the chlorine atom and the this compound group. This renders it susceptible to nucleophilic attack.

The predominant reaction mechanism for the reaction of CMCS with most nucleophiles is a nucleophilic substitution (SN2) reaction. In this process, the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the this compound anion as the leaving group.

An alternative reaction pathway has been observed with certain nucleophiles, such as sodium phenoxide in tetrahydrofuran, where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.

Reactivity with Various Nucleophiles: A Quantitative Overview

While kinetic studies providing specific rate constants for the reaction of CMCS with a wide range of nucleophiles are not extensively available in the public domain, a general reactivity trend has been established. The reactivity of CMCS is compared to similar electrophilic reagents in the following order:

Methyl this compound (MCS) > Methylene Bis(this compound) (MBCS) > Chloromethyl this compound (CMCS) >> Dichloromethane (CH₂Cl₂)

The following table summarizes the reactivity and typical yields for the reaction of CMCS with different classes of nucleophiles.

| Nucleophile Class | Nucleophile Example | Product Type | Typical Yield | Reaction Conditions | Reference(s) |

| Carboxylates | Benzoic Acid | Chloromethyl Ester | >90% | Phase-transfer catalysis | |

| Amines | N-Boc-protected L-Amino acids | Chloromethyl Ester | Good | Dichloromethane/water, phase-transfer catalysis | |

| Phosphates | Dialkyl Phosphates | Chloromethyl Phosphate | Good | Phase-transfer catalysis | |

| Alcohols | Not specified | Chloromethyl Ether | - | - | - |

| Thiols | Not specified | Chloromethyl Thioether | - | - | - |

| Anionic Nucleophiles | Halide ions (e.g., Cl⁻), Acetate ions | Chloromethyl Halide, Chloromethyl Acetate | Rapid reaction | Homogeneous solution (e.g., CD₃CN) or two-phase system with PTC | |

| Active Methylene Compounds | Alkyl 1,3-keto esters | Methylene bridged bis-acetoacetates | - | Phase-transfer catalysis |

Experimental Protocols

General Procedure for the Synthesis of Chloromethyl Esters of Carboxylic Acids via Phase-Transfer Catalysis

This protocol is a generalized procedure based on the common application of CMCS in prodrug synthesis.

Materials:

-

Carboxylic acid

-

Chloromethyl this compound (CMCS)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate)

-

Base (e.g., potassium carbonate)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid, phase-transfer catalyst, and base in a biphasic mixture of dichloromethane and water.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of chloromethyl this compound in dichloromethane to the reaction mixture with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Application in Drug Development: The Prodrug Approach

A significant application of chloromethyl this compound in drug development is its use as a linker to create prodrugs. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient. The chloromethyl ester moiety is a common promoiety that can be cleaved by ubiquitous esterase enzymes in the body.

This strategy is often employed to:

-

Enhance Oral Bioavailability: By masking polar functional groups like carboxylic acids, the lipophilicity of a drug can be increased, improving its absorption across the gastrointestinal tract.

-

Improve Solubility: In some cases, the addition of a promoiety can enhance the aqueous solubility of a drug.

-

Site-Specific Drug Delivery: By designing prodrugs that are activated by enzymes present in a specific target tissue, the drug can be released preferentially at the site of action, reducing systemic toxicity.

CMCS and Signaling Pathways: It is crucial to understand that CMCS itself does not directly interact with biological signaling pathways. Its role is that of a synthetic tool to modify a drug molecule. The resulting prodrug, upon administration and enzymatic cleavage, releases the active drug which then exerts its therapeutic effect by modulating specific signaling pathways.

Case Study Example: Tenofovir Disoproxil Fumarate While not directly synthesized using CMCS, the widely used antiretroviral drug Tenofovir Disoproxil Fumarate (TDF) exemplifies the utility of the acyloxymethyl ester prodrug approach, a class of compounds for which chloromethyl esters are key intermediates. Tenofovir is a phosphonate (B1237965) nucleotide analog with poor oral bioavailability. TDF is a prodrug where the phosphonate group is masked with two pivaloyloxymethyl groups. These groups are introduced using chloromethyl pivalate, which can be synthesized from pivalic acid and a chloromethylating agent like CMCS. Once absorbed, cellular esterases cleave the pivaloyloxymethyl groups, releasing tenofovir, which is then phosphorylated to its active diphosphate (B83284) form. Tenofovir diphosphate acts as a reverse transcriptase inhibitor, blocking the replication of HIV.

Conclusion

Chloromethyl this compound is a valuable and highly reactive electrophilic reagent for the chloromethylation of a wide array of nucleophiles. Its primary utility in the pharmaceutical sciences is in the synthesis of prodrugs, particularly through the formation of enzymatically labile chloromethyl esters. While detailed quantitative kinetic data is sparse, the qualitative evidence and high yields reported in numerous syntheses underscore its efficiency. A thorough understanding of its reactivity, reaction mechanisms, and handling requirements is essential for its safe and effective use in drug discovery and development. Researchers and drug development professionals can leverage the properties of CMCS to modify drug candidates and improve their pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of more effective therapeutics.

The Role of Chloromethyl Chlorosulfate in the Synthesis of Sulfonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl chlorosulfate (CMCS) is a highly reactive and versatile reagent in organic synthesis, primarily utilized for the introduction of the chloromethyl group and the synthesis of sulfonate esters. Its unique reactivity profile allows for efficient reactions with a variety of nucleophiles, making it a valuable tool in the development of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the synthesis of chloromethyl this compound, its reaction mechanisms with various nucleophiles to form sulfonates, detailed experimental protocols, and a summary of relevant quantitative data.

Introduction to Chloromethyl this compound (CMCS)

Chloromethyl this compound (ClCH₂OSO₂Cl), is a potent electrophilic agent.[1] It possesses two reactive sites susceptible to nucleophilic attack: the chloromethyl carbon and the sulfur atom of the this compound group. The regioselectivity of the reaction is dependent on the nature of the nucleophile.[1][2] Generally, anionic nucleophiles such as halides and carboxylates react at the carbon atom, displacing the this compound moiety.[1] In contrast, some nucleophiles, like sodium phenoxide in certain conditions, have been shown to attack the sulfur atom, leading to the displacement of the chloride ion.[1][2]

CMCS is a valuable alternative to other chloromethylating agents as it does not generate the highly carcinogenic by-product bis(chloromethyl) ether.[1] Its applications are extensive, ranging from the synthesis of detergents and surfactants to the modification of pharmaceutical compounds to enhance their bioavailability and therapeutic efficacy.[3]

Synthesis of Chloromethyl this compound

There are two primary methods for the synthesis of chloromethyl this compound.

Reaction of Dichloromethane (B109758) with Sulfur Trioxide

The traditional and most common method involves the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (CH₂Cl₂).[2] This reaction is typically very slow but can be significantly accelerated by the use of a catalytic amount of trimethyl borate.[1][2] The reaction proceeds via the insertion of SO₃ into the C-Cl bond of dichloromethane.[3]

A major byproduct of this reaction is methylene (B1212753) bis(this compound) (MBCS). The ratio of CMCS to MBCS is approximately 2:1.[2] The desired chloromethyl this compound is then isolated by distillation, with typical yields around 30-35%.[1][2]

Reaction of Chloroiodomethane (B1360106) with Chlorosulfonic Acid

A newer, more efficient method involves the reaction of chloroiodomethane with chlorosulfonic acid.[2][4] This process utilizes a chlorosulfonic acid-mediated iodide oxidation to drive the reaction to completion. The iodine byproduct is subsequently oxidized and removed as iodate. This method offers a significantly higher solution yield of 92% and produces CMCS with high purity (>99 GC area %).[2][4]

Synthesis of Sulfonates using Chloromethyl this compound

Chloromethyl this compound is a key reagent for the synthesis of various sulfonate derivatives, including aryl sulfonates, sulfonamides, and thiosulfonates. The general reaction involves the nucleophilic attack of a suitable substrate on the chloromethyl group of CMCS. Phase-transfer catalysis is often employed to facilitate the reaction between the nucleophilic salt and the organic-soluble CMCS.[1]

Synthesis of Aryl Sulfonates from Phenols

Phenols, upon deprotonation with a base to form the corresponding phenoxides, act as excellent nucleophiles for the synthesis of aryl sulfonates. The phenoxide anion attacks the chloromethyl carbon of CMCS, displacing the this compound leaving group.

Caption: Reaction pathway for the synthesis of chloromethyl sulfonamides.

Synthesis of Thiosulfonates from Thiols

Thiols, after conversion to their corresponding thiolates with a base, can react with chloromethyl this compound to form thiosulfonates. The highly nucleophilic thiolate anion readily attacks the electrophilic chloromethyl carbon.

Reaction Mechanism: Synthesis of Thiosulfonates

Caption: Reaction pathway for the synthesis of chloromethyl thiosulfonates.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of sulfonates using chloromethyl this compound.

| Nucleophile (Substrate) | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dichloromethane | - | Trimethyl borate | Neat | Room Temp. | - | 30-35 (for CMCS) | [1][2] |

| Chloroiodomethane | - | Chlorosulfonic acid | Neat | - | - | 92 (for CMCS) | [2][4] |

| Phenol | Pyridine (B92270) | - | Dichloromethane | 0 to Room Temp. | 12 | Good to Excellent | [5] |

| Potassium di-tert-butylphosphate | Sodium carbonate | Tetrabutylammonium sulfate | - | 15-25 | - | 88-92 | [1] |

Experimental Protocols

General Experimental Workflow

The synthesis of sulfonates using chloromethyl this compound generally follows a standard organic synthesis workflow.

General Workflow for Sulfonate Synthesis

Caption: A typical experimental workflow for sulfonate synthesis.

Protocol for the Synthesis of Aryl Sulfonates

This protocol is adapted from a general procedure for the synthesis of arylsulfonates. [5] Materials:

-

Phenol (1.0 eq)

-

Pyridine (2.0 eq)

-

Chloromethyl this compound (1.0 eq)

-

Dichloromethane (chilled)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Recrystallization solvents (e.g., Dichloromethane/Hexanes or Hexane/Ethyl Acetate)

Procedure:

-

Dissolve the phenol in chilled dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add chloromethyl this compound to the cooled solution portion-wise or dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to afford the pure aryl sulfonate.

-

Characterize the product using NMR, IR, and mass spectrometry.

Spectroscopic Data

The synthesized sulfonates can be characterized using standard spectroscopic techniques.

-

¹H NMR: The chloromethyl protons (ClCH₂-) typically appear as a singlet in the range of δ 5.5-6.0 ppm. Aromatic protons will appear in their characteristic regions.

-

¹³C NMR: The carbon of the chloromethyl group is expected to resonate around 60-70 ppm.

-

IR Spectroscopy: Sulfonates exhibit strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). [6]* Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Safety Precautions

Chloromethyl this compound is a corrosive and moisture-sensitive compound. [3]It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

Chloromethyl this compound is a powerful and versatile reagent for the synthesis of a wide array of sulfonate derivatives. Its reactivity, coupled with the development of efficient synthetic methods for its preparation, makes it an indispensable tool for chemists in academia and industry. This guide provides a foundational understanding of its application in sulfonate synthesis, offering detailed insights into reaction mechanisms and practical experimental guidance. The continued exploration of CMCS chemistry is expected to lead to the development of novel molecules with significant applications in medicine, agriculture, and materials science.

References

- 1. Chloromethyl this compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. bloomtechz.com [bloomtechz.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. znaturforsch.com [znaturforsch.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chloromethyl Esters Using Chloromethyl Chlorosulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl esters are valuable intermediates in organic synthesis, primarily utilized as prodrugs to enhance the bioavailability of pharmaceuticals containing carboxylic acid moieties. The chloromethyl group can be enzymatically cleaved in vivo, releasing the active drug. Chloromethyl chlorosulfate (CMCS) has emerged as a potent and efficient reagent for the synthesis of these esters, offering a direct route from carboxylic acids. This method is often preferred as it avoids the generation of the highly carcinogenic by-product, bis(chloromethyl) ether, which can be a concern with other chloromethylation methods. The use of phase-transfer catalysis (PTC) can further enhance reaction rates and yields, making this a versatile and scalable method.

This document provides detailed protocols for the synthesis of chloromethyl esters from various carboxylic acids, including aliphatic, aromatic, and biologically relevant molecules such as N-Boc protected amino acids and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), using chloromethyl this compound.

Safety Precautions

Chloromethyl this compound is a highly corrosive, toxic, and moisture-sensitive reagent. It is fatal if inhaled and may cause cancer.[1][2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. A full-face respirator may be necessary for certain operations.[1][2] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Reaction Mechanism and Experimental Workflow

The synthesis of chloromethyl esters from carboxylic acids using chloromethyl this compound proceeds via a nucleophilic attack of the carboxylate anion on the electrophilic chloromethyl group of CMCS. The this compound group acts as a good leaving group. The reaction is often facilitated by a base to deprotonate the carboxylic acid and a phase-transfer catalyst to shuttle the carboxylate anion from the aqueous phase to the organic phase where the reaction with CMCS occurs.

General Reaction Scheme

References

Application Notes: Utilizing Chloromethyl Chlorosulfate for the Efficient Synthesis of Phosphonooxymethyl Prodrugs

Introduction

Phosphonooxymethyl (POM) prodrugs represent a key strategy in drug development to enhance the pharmaceutical properties of parent drug molecules, particularly their aqueous solubility and bioavailability. This approach involves masking a polar phosphonate (B1237965) group, which can improve membrane permeability. The synthesis of these prodrugs often requires a robust method for introducing the critical phosphonooxymethyl moiety. Chloromethyl chlorosulfate (CMCS) has emerged as a highly effective and versatile reagent for this purpose. It serves as a potent chloromethylating agent, enabling the synthesis of key chloromethyl phosphate (B84403) intermediates, which are then used to derivatize the parent drug. These notes provide a comprehensive overview, protocols, and safety information for researchers utilizing chloromethyl this compound in the preparation of phosphonooxymethyl prodrugs.

Safety and Handling of Chloromethyl this compound (CAS: 49715-04-0)

Chloromethyl this compound is a hazardous chemical and requires strict safety protocols.[1][2]

-

Hazards :

-

Personal Protective Equipment (PPE) :

-

Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood. Wear a self-contained breathing apparatus if necessary.[1]

-

Eye/Face Protection : Wear tightly fitting safety goggles and a face shield (minimum 8-inch).

-

Hand Protection : Handle with chemically resistant gloves. Inspect gloves prior to use and use proper removal techniques.

-

Skin and Body Protection : Wear appropriate protective clothing to prevent skin contact.

-

-

Handling and Storage :

-

First Aid Measures :

-

Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a physician immediately.[3]

-

Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a physician.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

General Reaction Scheme & Workflow

The preparation of phosphonooxymethyl prodrugs using CMCS generally follows a two-step synthetic sequence. First, CMCS is reacted with a protected dialkyl or diaryl phosphate to form a key di-protected (chloromethyl) phosphate intermediate. This intermediate is then used to alkylate the parent drug molecule at a suitable nucleophilic site (e.g., an alcohol, phenol, or N-heterocycle). A final deprotection step unmasks the phosphonic acid to yield the final prodrug.

Caption: General workflow for phosphonooxymethyl prodrug synthesis.

Experimental Protocols

Protocol 1: Synthesis of Di-tert-butyl (Chloromethyl) Phosphate Intermediate

This protocol describes an efficient process to prepare the key di-tert-butyl (chloromethyl) phosphate intermediate from chloromethyl this compound (CMCS) and di-tert-butyl potassium phosphate (DTBPP).[5][6]

Materials:

-

Chloromethyl this compound (CMCS)

-

Di-tert-butyl potassium phosphate (DTBPP)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

-

Dissolve di-tert-butyl potassium phosphate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of chloromethyl this compound (1.0-1.2 eq) in the same anhydrous solvent to the cooled phosphate solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, ¹H NMR, or ³¹P NMR).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-